An In-depth Technical Guide to 2,2,5-trimethyl-1,3-dioxolan-4-one (CAS No. 4158-85-4)
An In-depth Technical Guide to 2,2,5-trimethyl-1,3-dioxolan-4-one (CAS No. 4158-85-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,5-trimethyl-1,3-dioxolan-4-one, with the CAS registry number 4158-85-4 , is a chiral heterocyclic compound that has garnered interest in various fields of chemistry, particularly in polymer synthesis and as a potential building block in medicinal chemistry. Its structure, derived from lactic acid, incorporates a protected carboxylic acid and a stereocenter, making it a valuable synthon for the introduction of chirality in molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and explores its current and potential applications in research and drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 2,2,5-trimethyl-1,3-dioxolan-4-one is fundamental for its application in research and development.
Physical and Chemical Properties
While some experimental data is available, many of the physical properties are currently listed as "N/A" (Not Available) in publicly accessible databases, indicating a need for further experimental characterization.
| Property | Value | Source |
| CAS Number | 4158-85-4 | [1][2] |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Colorless oil | - |
| Boiling Point | N/A | [2] |
| Melting Point | N/A | [2] |
| Density | N/A | [2] |
| Flash Point | N/A | [2] |
| Polar Surface Area (PSA) | 35.53 Ų | [1] |
| LogP | 0.68440 | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 2,2,5-trimethyl-1,3-dioxolan-4-one.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.2. Infrared (IR) Spectroscopy
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The IR spectrum of a related compound, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, shows a characteristic C=O absorption at 1789 cm⁻¹, which can be used as a reference point for the carbonyl stretch in 2,2,5-trimethyl-1,3-dioxolan-4-one.[3]
2.2.3. Mass Spectrometry (MS)
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Mass spectrometry data is used to confirm the molecular weight of the compound. While a specific mass spectrum for 2,2,5-trimethyl-1,3-dioxolan-4-one is not provided in the search results, it is a standard technique for its characterization.
Experimental Protocols
Synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one
This protocol is adapted from a published procedure for the synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one from L-lactic acid and acetone.
Materials:
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L-lactic acid
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p-toluenesulfonic acid
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Acetone
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Toluene
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Calcium hydride (CaH₂)
Procedure:
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Dissolve L-lactic acid (e.g., 5 g, 55.5 mmol) and p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol) in a 1:1 mixture of acetone and toluene (e.g., 300 mL).
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Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove the water formed during the reaction.
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Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
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Dissolve the residue in dichloromethane (50 mL).
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Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Evaporate the solvent to yield the crude product.
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For further purification and to remove any residual water, the product can be dried over calcium hydride overnight.
Characterization:
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The progress of the reaction and the purity of the final product should be monitored by techniques such as ¹H NMR and ¹³C NMR spectroscopy.
Applications in Research and Development
The unique structural features of 2,2,5-trimethyl-1,3-dioxolan-4-one make it a versatile molecule with applications in polymer chemistry and as a potential intermediate in pharmaceutical synthesis.
Polymer Chemistry
The primary application of 2,2,5-trimethyl-1,3-dioxolan-4-one is as a monomer for the ring-opening polymerization (ROP) to produce polylactic acid (PLA). The incorporation of this monomer can influence the properties of the resulting polymer. For example, PLA derivatives containing 2,2,5-trimethyl-1,3-dioxolan-4-one units can exhibit higher glass transition temperatures (Tg) compared to linear PLA.[4]
Logical Workflow for Polymer Synthesis:
Caption: Synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one and its subsequent ring-opening polymerization to polylactic acid.
Pharmaceutical and Medicinal Chemistry
The chiral nature of 2,2,5-trimethyl-1,3-dioxolan-4-one makes it an attractive building block for the synthesis of enantiomerically pure compounds for pharmaceutical applications.[4] While specific examples of its direct use in drug development are not prevalent in the literature, the broader class of 1,3-dioxolanes has been explored for various biological activities.
Derivatives of 1,3-dioxolane have been investigated for a range of biological activities, including:
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Antibacterial and Antifungal Activity: Certain 1,3-dioxolane derivatives have shown promising activity against various bacterial and fungal strains.[5]
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Central Nervous System (CNS) Disorders: Some 1,3-dioxolane-based compounds have been evaluated as agonists for the 5-HT1A receptor, a target for treating CNS disorders and neuropathic pain.[6]
It is important to note that these studies have been conducted on derivatives and not on 2,2,5-trimethyl-1,3-dioxolan-4-one itself. Further research is required to explore the biological potential of this specific compound and its derivatives.
Potential Drug Development Workflow:
References
- 1. Page loading... [guidechem.com]
- 2. Cas 4158-85-4,1,3-Dioxolan-4-one, 2,2,5-trimethyl- | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy 2,2,5-Trimethyl-1,3-dioxolan-4-one | 4158-85-4 [smolecule.com]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
